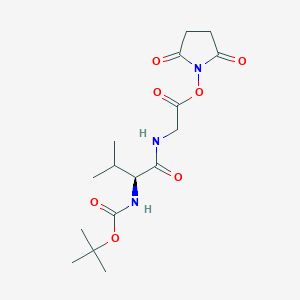
Boc-Val-Gly-Osu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Val-Gly-Osu, also known as tert-butoxycarbonyl-valine-glycine-N-hydroxysuccinimide ester, is a compound used primarily in peptide synthesis. It is a derivative of valine and glycine, two amino acids, and is protected by a tert-butoxycarbonyl group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Gly-Osu involves the reaction of Boc-Valine and Glycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is often purified using high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Boc-Val-Gly-Osu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc-Valine and Glycine.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine form of the peptide.
Common Reagents and Conditions
Coupling Agents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Solvents: Dichloromethane, dimethylformamide.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Peptides: this compound is primarily used to form peptide bonds, resulting in longer peptide chains.
Hydrolyzed Products: Boc-Valine and Glycine.
科学的研究の応用
Boc-Val-Gly-Osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used to synthesize peptides and proteins for research and therapeutic purposes.
Drug Development: this compound is used in the development of peptide-based drugs.
Bioconjugation: It is used to attach peptides to other molecules, such as antibodies, for targeted drug delivery.
Biomaterials: this compound is used in the development of biomaterials for tissue engineering and regenerative medicine.
作用機序
The mechanism of action of Boc-Val-Gly-Osu involves the formation of peptide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as amines, leading to the formation of amide bonds. The tert-butoxycarbonyl group protects the amine group during the reaction and can be removed under acidic conditions to yield the free amine form of the peptide.
類似化合物との比較
Boc-Val-Gly-Osu is similar to other Boc-protected amino acid derivatives, such as Boc-Valine-N-hydroxysuccinimide ester and Boc-Glycine-N-hydroxysuccinimide ester. this compound is unique in that it contains both valine and glycine residues, making it useful for synthesizing peptides with specific sequences. Other similar compounds include:
- Boc-Valine-N-hydroxysuccinimide ester
- Boc-Glycine-N-hydroxysuccinimide ester
- Boc-Alanine-N-hydroxysuccinimide ester
These compounds share similar reactivity and applications but differ in the amino acid residues they contain.
特性
分子式 |
C16H25N3O7 |
|---|---|
分子量 |
371.39 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate |
InChI |
InChI=1S/C16H25N3O7/c1-9(2)13(18-15(24)25-16(3,4)5)14(23)17-8-12(22)26-19-10(20)6-7-11(19)21/h9,13H,6-8H2,1-5H3,(H,17,23)(H,18,24)/t13-/m0/s1 |
InChIキー |
BKGJALNDVOZPRY-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



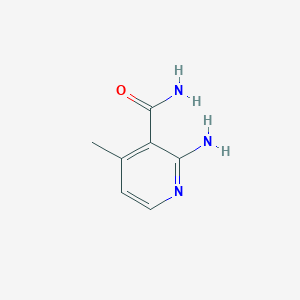

![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)


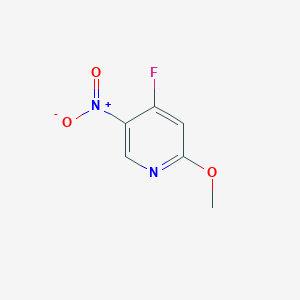


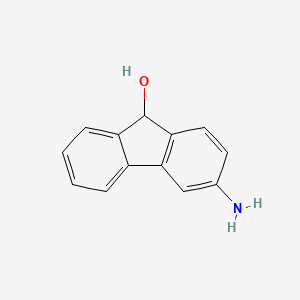
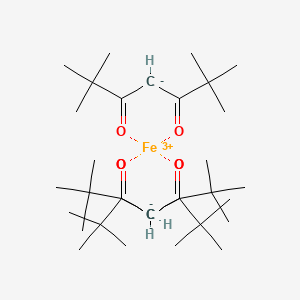

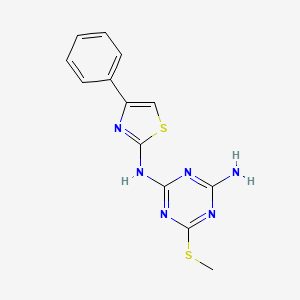
![Ethyl 5-acetyl-2-propyl-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B13141520.png)
